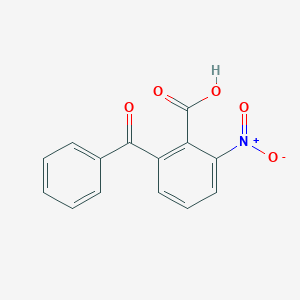

2-Benzoyl-6-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Benzoyl-6-nitrobenzoic acid is a nitro-substituted benzoic acid derivative functionalized with a benzoyl group at the 2-position. This compound combines the electron-withdrawing effects of both the nitro (-NO₂) and benzoyl (C₆H₅CO-) groups, which significantly influence its physicochemical properties.

Structurally, the compound is characterized by intramolecular electronic effects that may affect its reactivity in organic transformations, such as esterification or amidation.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Benzoyl-6-nitrobenzoic acid has been investigated for its potential as a pharmaceutical agent. Its structure allows for interaction with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against several bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) indicating strong potential as an antibacterial agent.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <0.25 |

| Klebsiella pneumoniae | 1–4 |

| Acinetobacter baumannii | 1–4 |

Research indicates that the compound's nitro group can be reduced to form reactive intermediates, enhancing its biological interactions and potential therapeutic effects .

Cancer Research

The compound is also being explored for its anticancer properties. Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds derived from this structure have shown IC50 values comparable to established chemotherapeutics .

Materials Science

In materials science, this compound serves as an important building block for synthesizing polymers and other advanced materials. Its ability to participate in polymerization reactions makes it useful in developing specialty plastics and coatings with enhanced properties.

Analytical Chemistry

The compound is utilized as a reagent in analytical chemistry, particularly in the development of methods for detecting specific analytes through spectroscopic techniques. Its unique spectral characteristics allow for effective quantification in complex mixtures.

Case Study 1: Antimicrobial Efficacy

A study published in PMC demonstrated the effectiveness of this compound derivatives against multidrug-resistant bacterial strains. The research involved treating cultured bacteria with varying concentrations of the compound to assess its antimicrobial efficacy .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of modified derivatives of this compound. The study evaluated cell viability using various assays and found significant reductions in viability among treated cancer cell lines compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzoyl-6-nitrobenzoic acid in academic laboratories?

A two-step approach is typically employed:

- Step 1 : Friedel-Crafts acylation of benzoic acid derivatives using a benzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the benzoyl group at the 2-position.

- Step 2 : Nitration using a mixed acid system (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to introduce the nitro group at the 6-position. Reaction progress should be monitored via TLC, with purification by recrystallization or column chromatography. Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Purity : Melting point analysis (deviation >2°C indicates impurities) and HPLC with UV detection (≥95% purity threshold).

- Structural confirmation :

- IR spectroscopy : Confirm presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1530 cm⁻¹).

- NMR : ¹H NMR should show aromatic protons consistent with substitution patterns; ¹³C NMR confirms carbonyl and nitro carbons.

- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in stereoelectronic effects .

Q. What safety protocols are critical when handling nitro-substituted benzoic acids like this compound?

- PPE : Impermeable gloves (nitrile), safety goggles, and lab coats.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic fumes (e.g., NOₓ).

- Storage : Keep away from oxidizers (risk of exothermic decomposition) and store in amber glass at 4°C.

- Emergency measures : Neutralize spills with sodium bicarbonate; consult SDS guidelines for nitrobenzoic acids .

Advanced Research Questions

Q. How do electronic effects of substituents influence the acidity and reactivity of this compound?

- The benzoyl (electron-withdrawing) and nitro groups synergistically increase acidity by destabilizing the conjugate base.

- Methodology : Compare experimental pKa values (via potentiometric titration) with computational models (Hammett σ constants or DFT calculations). Substituent orientation (ortho vs. para) can be analyzed using crystallographic data from SHELX-refined structures .

Q. What strategies optimize regioselectivity during nitration of ortho-benzoylated benzoic acids?

- Steric and electronic factors : The 2-benzoyl group sterically hinders nitration at adjacent positions, directing nitro groups to the 6-position.

- Reaction optimization :

- Use dilute HNO₃ to minimize over-nitration.

- Monitor reaction progress with in-situ FTIR to detect intermediate nitronium ion formation.

- Computational modeling (e.g., Gaussian) predicts transition states to guide regioselectivity .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Case example : Discrepancies in NMR chemical shifts may arise from tautomerism (e.g., keto-enol forms) or polymorphism.

- Solutions :

- Perform variable-temperature NMR to identify dynamic equilibria.

- Use X-ray crystallography (via SHELXL ) to resolve solid-state structures.

- Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) .

Q. What experimental design considerations mitigate side reactions during Friedel-Crafts acylation of benzoic acid precursors?

- Key challenges : Competing esterification of the carboxylic acid group.

- Mitigation :

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 2-benzoyl-6-nitrobenzoic acid with structurally related nitrobenzoic acid derivatives, emphasizing substituent effects on properties and reactivity.

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Substituents | Key Features |

|---|---|---|---|

| This compound | Not provided | -COC₆H₅ (2-position), -NO₂ (6) | High acidity due to dual EWG effects |

| 2-Methyl-6-nitrobenzoic acid | Not provided | -CH₃ (2), -NO₂ (6) | Reduced steric hindrance vs. benzoyl |

| 2-(Methoxycarbonyl)-6-nitrobenzoic acid | 21606-04-2 | -COOCH₃ (2), -NO₂ (6) | Ester group enhances lipophilicity |

| 2-Methyl-6-nitrobenzoic anhydride | 434935-69-0 | Anhydride of methyl-nitro acid | High reactivity in acyl transfer |

| 2-Amino-6-nitrobenzoic acid | 50573-74-5 | -NH₂ (2), -NO₂ (6) | Amino group enables functionalization |

| 2-(Acetylamino)-6-nitrobenzoic acid | 73721-78-5 | -NHAc (2), -NO₂ (6) | Amide group modifies solubility |

Physicochemical Properties

Acidity: The benzoyl and nitro groups in this compound act as strong electron-withdrawing groups (EWGs), increasing the acidity of the carboxylic acid (pKa likely < 2.5). This is more pronounced than in 2-methyl-6-nitrobenzoic acid, where the methyl group is weakly electron-donating, slightly reducing acidity . In 2-amino-6-nitrobenzoic acid, the amino group (-NH₂) is electron-donating, which counteracts the nitro group’s EWG effect, resulting in higher pKa compared to the benzoyl analogue .

Solubility :

- The methoxycarbonyl derivative (CAS 21606-04-2) exhibits greater lipophilicity than the parent benzoic acid, making it more soluble in organic solvents .

- The anhydride form (CAS 434935-69-0) is highly reactive but less water-soluble, typically requiring anhydrous conditions for stability .

Reactivity :

- The benzoyl group in this compound may participate in Friedel-Crafts or nucleophilic acyl substitution reactions, whereas the methyl group in 2-methyl-6-nitrobenzoic acid limits such reactivity .

- The anhydride (CAS 434935-69-0) is a potent acylating agent, useful in ester and polymer synthesis, contrasting with the carboxylic acid’s tendency to form salts or esters .

Research Findings and Trends

- Electronic Effects : Computational studies on analogous compounds (e.g., methyl 2-methoxy-6-nitrobenzoate, CAS 77901-52-1) reveal that nitro groups ortho to carboxylic acids/esters induce significant resonance and inductive effects, altering reaction pathways in electrophilic substitutions .

- Stability : Anhydrides like 2-methyl-6-nitrobenzoic anhydride are moisture-sensitive, necessitating stringent storage conditions, whereas the carboxylic acid form is more stable under ambient conditions .

Propiedades

Número CAS |

7335-77-5 |

|---|---|

Fórmula molecular |

C14H9NO5 |

Peso molecular |

271.22 g/mol |

Nombre IUPAC |

2-benzoyl-6-nitrobenzoic acid |

InChI |

InChI=1S/C14H9NO5/c16-13(9-5-2-1-3-6-9)10-7-4-8-11(15(19)20)12(10)14(17)18/h1-8H,(H,17,18) |

Clave InChI |

WRXSPQXXLMCAGM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.